Welcome to the BenchChem Online Store!
molecular formula C10H13NO3 B8681042 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide CAS No. 282721-32-8

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide

Cat. No. B8681042
M. Wt: 195.21 g/mol
InChI Key: VLUDIKIXDYJLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700522B2

Procedure details

Formic acid (230 g, 5.0 mol) is added dropwise to acetic anhydride (383 g, 3.75 mol) at 0° C. This mixture is stirred for 2 hours at +55° C. and subsequently cooled again to 0° C. Tetrahydrofuran (500 ml) is added at this temperature followed by 4-(2-amino-ethyl)-2-methoxyphenol hydrochloride (50 g, 0.25 mol). The resulting white suspension is stirred for 18 hours at +75° C., changing into a yellow solution. The reaction mixture is evaporated and the residue is submitted to flash-chromatography to yield N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-formamide.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].C(OC(=O)C)(=O)C.Cl.[NH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([O:22][CH3:23])[CH:16]=1>O1CCCC1>[OH:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][CH2:13][NH:12][CH:1]=[O:2])=[CH:16][C:17]=1[O:22][CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
383 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NCCC1=CC(=C(C=C1)O)OC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred for 2 hours at +55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting white suspension is stirred for 18 hours at +75° C.
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCNC=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.